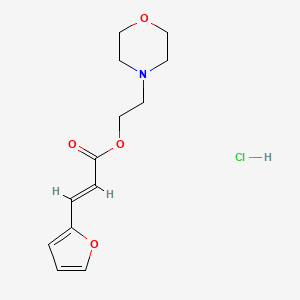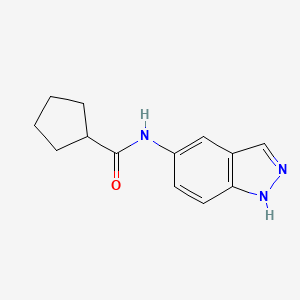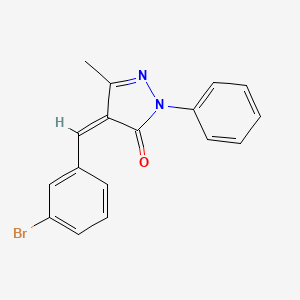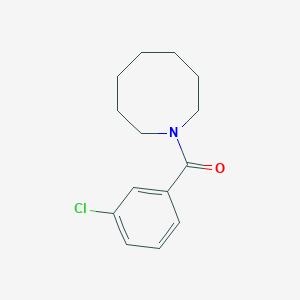![molecular formula C19H26N2O4S B5369521 N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide, also known as ADX-10059, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the regulation of blood pressure and the development of certain diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide involves the inhibition of the TRPV1 enzyme. This enzyme is involved in the regulation of calcium ion channels, which play a crucial role in various physiological processes such as pain sensation, inflammation, and cardiovascular function. By inhibiting the TRPV1 enzyme, this compound reduces the activity of calcium ion channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models, suggesting its potential use as a therapeutic agent for chronic pain and inflammatory conditions. Additionally, the compound has been shown to have a beneficial effect on cardiovascular function, suggesting its potential use in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide in lab experiments is its specificity for the TRPV1 enzyme. This allows for the selective inhibition of this enzyme, without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide. One direction is the further investigation of its potential therapeutic properties for chronic pain, inflammation, and cardiovascular disease. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans. Furthermore, the development of more potent and selective TRPV1 inhibitors could lead to the development of more effective therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide involves a multi-step process that includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 2-(1-adamantyl)ethylamine in the presence of a base. The resulting intermediate is then treated with a reducing agent to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as chromatography.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of a specific enzyme called TRPV1, which is involved in the regulation of blood pressure and the development of certain diseases such as chronic pain, inflammation, and anxiety. The compound has been studied in various animal models and has shown promising results in reducing pain and inflammation.
properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-13-2-3-17(21(22)23)9-18(13)26(24,25)20-5-4-19-10-14-6-15(11-19)8-16(7-14)12-19/h2-3,9,14-16,20H,4-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULAIJYOCLBPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)

![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)
